molecular formula C24H36O4-2 B12681447 Bis(2-methylheptyl)phthalate CAS No. 2678-38-8

Bis(2-methylheptyl)phthalate

Cat. No.: B12681447
CAS No.: 2678-38-8
M. Wt: 388.5 g/mol
InChI Key: CJCVIFTXPVTSJF-UHFFFAOYSA-L
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Description

Bis(2-methylheptyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its effective plasticizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methylheptyl)phthalate is synthesized through the esterification of phthalic anhydride with 2-methylheptanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or a titanium-based catalyst, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 150-200°C, to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and 2-methylheptanol are fed into a reactor. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is purified through filtration and distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylheptyl)phthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 2-methylheptanol.

    Oxidation: Under oxidative conditions, the ester can be oxidized to form phthalic acid derivatives.

    Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Phthalic acid and 2-methylheptanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalate esters depending on the nucleophile used.

Scientific Research Applications

Bis(2-methylheptyl)phthalate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

    Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

    Medicine: Investigated for its potential impact on human health, including its role as an endocrine disruptor.

    Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism by which bis(2-methylheptyl)phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. Additionally, this compound can induce oxidative stress and disrupt normal cellular functions by generating reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl)phthalate: Another widely used plasticizer with similar properties but different alkyl chain length.

    Bis(2-methoxyethyl)phthalate: Used in similar applications but has different chemical properties due to the presence of methoxy groups.

    Di-n-octyl phthalate: Similar in structure but with different alkyl groups, leading to variations in plasticizing efficiency and toxicity.

Uniqueness

Bis(2-methylheptyl)phthalate is unique due to its specific alkyl chain structure, which provides a balance between flexibility and durability in plasticized materials. Its specific interactions with biological systems also make it a compound of interest in toxicological studies.

Properties

CAS No.

2678-38-8

Molecular Formula

C24H36O4-2

Molecular Weight

388.5 g/mol

IUPAC Name

3,4-bis(2-methylheptyl)phthalate

InChI

InChI=1S/C24H38O4/c1-5-7-9-11-17(3)15-19-13-14-20(23(25)26)22(24(27)28)21(19)16-18(4)12-10-8-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,25,26)(H,27,28)/p-2

InChI Key

CJCVIFTXPVTSJF-UHFFFAOYSA-L

Canonical SMILES

CCCCCC(C)CC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CC(C)CCCCC

Origin of Product

United States

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